2-n-boc-2-methylaminomethyl-3-p-tolyl-propionic acid
Description
Properties
IUPAC Name |
2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12-6-8-13(9-7-12)10-14(15(19)20)11-18(5)16(21)22-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCOMOICKCSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN(C)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661440 | |
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-72-3 | |
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for 2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic acid are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Drug Development
2-N-Boc-2-methylaminomethyl-3-p-tolyl-propionic acid has been explored as a building block in the synthesis of pharmaceutical compounds. Its structure can be modified to create derivatives that may exhibit enhanced pharmacological properties. For instance, it can serve as an intermediate in the synthesis of amino acid analogs or peptide-based drugs.
Bioconjugation
The presence of the Boc group allows for selective deprotection under mild conditions, facilitating the introduction of functional groups for bioconjugation. This property is particularly useful in the development of targeted drug delivery systems where precise attachment to biomolecules is required.
Neuropharmacology
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly in glutamate receptor modulation. Such interactions are crucial for developing treatments for neurodegenerative diseases and psychiatric disorders.
Case Study 1: Synthesis of Peptide Derivatives
A study demonstrated the utility of this compound in synthesizing peptide derivatives with enhanced bioactivity. The compound was used as a precursor to create peptide sequences that showed improved binding affinity to specific receptors involved in pain modulation.
Case Study 2: Targeted Drug Delivery
In another research project, this compound was incorporated into a nanoparticle formulation aimed at delivering chemotherapeutic agents directly to tumor sites. The results indicated that the modified nanoparticles exhibited increased uptake by cancer cells compared to conventional delivery methods.
Comparative Analysis of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Drug Development | Intermediate for synthesizing pharmaceuticals | Creation of novel therapeutic agents |
| Bioconjugation | Facilitates attachment to biomolecules | Enhanced specificity in drug targeting |
| Neuropharmacology | Modulation of neurotransmitter systems | Development of treatments for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to the class of Boc-protected β-amino acids, which are widely utilized in medicinal chemistry. Below is a comparative analysis with key analogs (Table 1):
Table 1: Comparative Analysis of Boc-Protected Amino Acid Derivatives
Key Differentiators
Substituent Effects :
- Lipophilicity : The p-tolyl group in the target compound increases hydrophobicity (XLogP₃: 3.10) compared to the polar PEG-ethoxy chains in the analog from (XLogP₃: ~1.5) .
- Electron-Withdrawing Groups : The 2-chlorophenyl () and 2-nitrophenyl () analogs exhibit distinct electronic profiles, affecting reactivity in nucleophilic substitutions .
Table 2: Physicochemical Comparison
Safety Notes:
Methodological Considerations in Comparative Analysis
Advanced algorithms for chemical formula comparison () highlight the importance of substituent-driven clustering to predict reactivity and bioavailability. For instance, p-tolyl and chlorophenyl analogs are grouped separately due to electronic differences, impacting their patent classifications and synthetic pathways .
Biological Activity
2-n-Boc-2-methylaminomethyl-3-p-tolyl-propionic acid (CAS 886364-81-4) is a chemical compound with the molecular formula C17H25NO4. It is primarily utilized in proteomics research and has shown potential biological activities, particularly in the context of protein interactions and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.
The biological activity of this compound is largely attributed to its ability to bind to specific proteins and enzymes, thereby influencing their activity and function. The interactions can lead to modulation of various biochemical pathways, which are critical in both normal physiological processes and disease states.
Applications in Research
- Proteomics : The compound is employed in proteomics to study protein interactions and functions, making it a valuable tool for understanding cellular mechanisms.
- Therapeutic Investigations : Preliminary studies suggest potential therapeutic applications due to its ability to modulate biological pathways involved in inflammation and other diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains a p-tolyl group | Protein interaction modulation |
| 2-n-Boc-2-methylaminomethyl-3-phenyl-propionic acid | Similar structure without p-tolyl | Varied interaction profile |
| 2-n-Boc-2-methylaminomethyl-3-cyclohexyl-propionic acid | Cyclohexyl substitution | Different reactivity compared to p-tolyl |
The unique p-tolyl group in this compound enhances its reactivity and specificity towards certain biological targets compared to its analogs.
Study on Protein Interaction
A study evaluated the binding affinity of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound significantly inhibited certain enzymatic activities, suggesting a potential role as a therapeutic agent in metabolic disorders.
Cytokine Modulation
Research assessing the compound's impact on cytokine release demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This immunomodulatory effect indicates its potential use in inflammatory diseases .
Toxicity Assessment
In toxicity evaluations, this compound exhibited low toxicity levels at therapeutic doses, with cell viability remaining above 90% in treated cultures. This safety profile is promising for further therapeutic development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-n-Boc-2-methylaminomethyl-3-p-tolyl-propionic acid, and how can racemization be minimized during the process?
- Methodological Answer : Synthesis typically involves Boc-protection of the methylamine group to prevent unwanted side reactions. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended for amide bond formation to enhance efficiency and reduce racemization . Low-temperature conditions (0–4°C) and polar aprotic solvents (e.g., DMF) further suppress epimerization. Post-synthesis, chiral HPLC with a polysaccharide-based column can verify enantiomeric purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and the p-tolyl aromatic signals (δ 7.1–7.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate the molecular ion peak (e.g., [M+H]) and detect impurities.
- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures purity >95% .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The Boc group is sensitive to acidic conditions and moisture. Store the compound under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile. Periodic NMR and TLC checks are advised to detect decomposition (e.g., Boc deprotection or ester hydrolysis) .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodological Answer : Contradictions often stem from assay conditions (e.g., buffer pH, cell lines) or compound purity.
- Orthogonal Assays : Validate receptor-binding data (e.g., radioligand binding ) with functional assays (e.g., cAMP modulation).
- Impurity Profiling : Use LC-MS to identify degradation products or synthetic byproducts that may interfere with activity .
Q. What strategies optimize the compound’s solubility for in vivo studies without compromising its stability?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or ester groups at the carboxylic acid moiety to enhance aqueous solubility, which are enzymatically cleaved in vivo.
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles. Pre-formulation stability tests under physiological pH (7.4) and temperature (37°C) are critical .
Q. How can researchers investigate the compound’s mechanism of action when structural analogs show divergent biological effects?
- Methodological Answer :
- Molecular Docking : Compare binding poses of the compound and analogs using X-ray crystallography or cryo-EM structures of target proteins.
- Site-Directed Mutagenesis : Identify key residues in the target protein’s active site that interact with the Boc or p-tolyl groups .
- Metabolomic Profiling : Track downstream metabolites via C-labeled compounds to elucidate pathway-specific effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer :
- Standardized Protocols : Adopt consistent assay parameters (e.g., ATP concentration in kinase assays).
- Cross-Validation : Compare results with structurally validated positive/negative controls.
- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
